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molecular formula C10H13Cl B1619657 2-(1-Chloroethyl)-1,4-dimethylbenzene CAS No. 57527-74-9

2-(1-Chloroethyl)-1,4-dimethylbenzene

Cat. No. B1619657
M. Wt: 168.66 g/mol
InChI Key: ZPBVKSBGMQFLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04490532

Procedure details

Gaseous hydrogen chloride was passed into a cold (5° to 10°), rapidly stirred solution of 240 ml (1.96 m) p-xylene, 54.75 ml (0.98 m) acetaldehyde (I) and 55 ml petroleum ether (30°-60° fraction) until the conversion (monitored by means of nuclear magnetic resonance spectroscopy) of aldehyde I to bis-1-chloroethyl ether (II) was complete. The lower, aqueous phase was removed and 240 ml (1.96 m) p-xylene (III) was added. The reaction mixture was cooled and maintained in the temperature range 0° to 5° while the introduction of hydrogen chloride and rapid stirring were continued. Concentrated sulfuric acid, 54.75 ml (1.03 m), was added during 40 minutes. After the addition was complete, stirring and cooling were continued for 90 minutes. The reaction mixture was then quenched with 200 ml water. The resulting mixture was neutralized with concentrated ammonium hydroxide and the organic phase was collected. Petroleum ether (37 ml) was distilled from the organic phase at atmospheric pressure. Fractional distillation of the remainder of the product mixture at reduced pressure (about 30 mm Hg) afforded 317.6 g (3.00 m) xylene III and 82.3 g (0.49 m) chloride IV. The isolated yield of chloride IV was 50% based on aldehyde I or 53% based on consumed xylene III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54.75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis-1-chloroethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
55 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2](=O)[CH3:3].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1>>[Cl:1][CH:6]([C:11]1[CH:10]=[C:9]([CH3:12])[CH:8]=[CH:7][C:2]=1[CH3:3])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
54.75 mL
Type
reactant
Smiles
C(C)=O
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bis-1-chloroethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
240 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
petroleum ether
Quantity
55 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The lower, aqueous phase was removed
ADDITION
Type
ADDITION
Details
240 ml (1.96 m) p-xylene (III) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained in the temperature
CUSTOM
Type
CUSTOM
Details
range 0° to 5° while the introduction of hydrogen chloride
ADDITION
Type
ADDITION
Details
Concentrated sulfuric acid, 54.75 ml (1.03 m), was added during 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 200 ml water
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
DISTILLATION
Type
DISTILLATION
Details
Petroleum ether (37 ml) was distilled from the organic phase at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the remainder of the product mixture at reduced pressure (about 30 mm Hg)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC(C)C1=C(C=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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